molecular formula C39H54O7 B12429068 Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid

Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid

Cat. No.: B12429068
M. Wt: 634.8 g/mol
InChI Key: IZCSLJUDQLFLNO-YBLGKDSXSA-N
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Description

Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid is a complex organic compound. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a triterpenoid backbone with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler triterpenoid precursors. Key steps may include:

    Functional Group Introduction: Introducing hydroxyl and carboxyl groups at specific positions on the triterpenoid backbone.

    Esterification: Forming ester bonds between the triterpenoid and phenolic components.

    Oxidation and Reduction: Using reagents like potassium permanganate or sodium borohydride to achieve the desired oxidation state.

Industrial Production Methods

Industrial production may involve:

    Extraction from Natural Sources: Isolating the compound from plants known to contain triterpenoids.

    Chemical Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Functional groups on the compound can be substituted using various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and other reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Anti-inflammatory: Investigated for its anti-inflammatory properties.

    Anticancer: Potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry

    Cosmetics: Used in formulations for its skin-beneficial properties.

    Pharmaceuticals: Incorporated into drug formulations for its therapeutic effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.

    Apoptosis Induction: Activates pathways leading to programmed cell death in cancer cells.

    Antioxidant Activity: Scavenges free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: Another triterpenoid with similar biological activities.

    Ursolic Acid: Known for its anti-inflammatory and anticancer properties.

    Betulinic Acid: Studied for its potential in treating various diseases.

Uniqueness

    Structural Complexity: The unique combination of functional groups and the triterpenoid backbone.

    Biological Activity: Exhibits a broader range of biological activities compared to similar compounds.

Properties

Molecular Formula

C39H54O7

Molecular Weight

634.8 g/mol

IUPAC Name

(4aS,6aR,6bR,12aR)-6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/t26?,29?,30?,31?,36-,37+,38-,39-/m0/s1

InChI Key

IZCSLJUDQLFLNO-YBLGKDSXSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C=CC6=CC(=C(C=C6)O)O)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C

Origin of Product

United States

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